

# efficacy of [D-Trp11]-Neurotensin across different biological assays

Author: Smolecule Technical Support Team, Date: February 2026

**Compound Focus:** [D-Trp11]-NEUROTENSIN

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## Molecular Profile of [D-Trp<sup>11</sup>]-Neurotensin

The table below summarizes the key characteristics of [D-Trp<sup>11</sup>]-Neurotensin based on the gathered literature.

Feature	Description
Core Structure	Analogue of the endogenous neuropeptide Neurotensin (NT), a 13-amino acid peptide [1].
Key Modification	Substitution of the native L-tyrosine residue at position 11 with a D-tryptophan ([D-Trp <sup>11</sup> ]) [2].
Primary Rationale	To enhance metabolic stability against degradation by brain peptidases [3].
Receptor Interaction	Binds to Neurotensin Receptors (NTSRs). The specific receptor subtype selectivity (NTS1 vs. NTS2) of the D-Trp <sup>11</sup> modification is not explicitly detailed in the results.

## Experimental Data and Efficacy

The following tables consolidate the available experimental findings. A complete quantitative comparison with other analogs is limited by the scope of the search results.

**Table 1: Functional Efficacy in Biological Assays**

Assay Type / Model	Observed Effect / Efficacy	Context / Note
<b>Locomotor Activity</b>	Induced locomotor sensitization in rats [4].	Effect observed in animals pre-treated with a dopamine uptake inhibitor.
<b>Stability Assessment</b>	Resisted degradation by brain peptidases [3].	Primary design goal achieved; specific half-life not quantified in results.

**Table 2: Comparative Analogs and Selectivity**

Peptide Analog	Key Modification	Reported Receptor Affinity / Selectivity
<b>[D-Trp<sup>11</sup>]-Neurotensin</b>	Tyr <sup>11</sup> → D-Trp	Receptor selectivity profile not explicitly provided in results.
<b>CR-01-64 [2]</b>	Macrocyclization between Lys <sup>8</sup> and D-Trp <sup>11</sup>	High NTS2 selectivity (K <sub>i</sub> = 7.0 nM; >125-fold selective over NTS1).
<b>Y11fmF-NT [1]</b>	Tyr <sup>11</sup> → para-trifluoromethyl-phenylalanine	Reduced affinity for wild-type NTS1; tool compound for NMR studies.

## Detailed Experimental Protocols

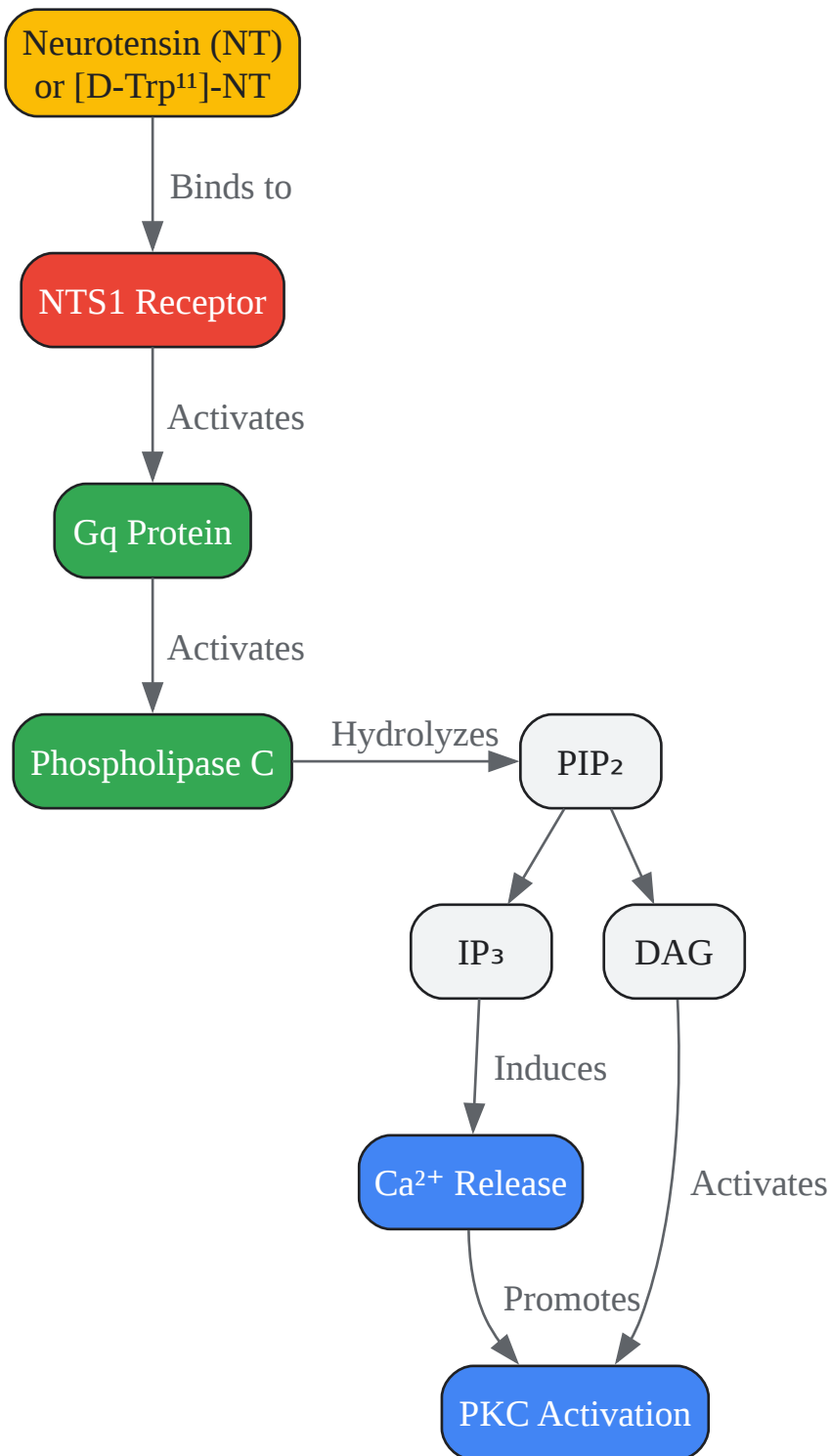
For reproducibility, here are the methodologies referenced in the key studies:

- **Locomotor Sensitization Assay [4]:** Rats received repeated intraperitoneal (i.p.) injections of the dopamine uptake inhibitor GBR12783 (10 mg/kg) for 9 days. After a 14-day washout period, locomotor activity was assessed following an intracerebroventricular (i.c.v.) injection of [D-Trp<sup>11</sup>]-Neurotensin (750 ng). Locomotor activity was measured using activity cages.

- **Metabolic Stability Assessment [3]:** The stability of [D-Trp<sup>11</sup>]-Neurotensin was evaluated *in vitro* against degradation by rat brain peptidases, likely using synaptosomal preparations or brain slices. The analog's degradation rate was compared to that of native neurotensin.

## Neurotensin Receptor Signaling Pathway

The diagram below illustrates the general signaling mechanism of neurotensin receptors, which is the target pathway for [D-Trp<sup>11</sup>]-Neurotensin.



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## Key Insights for Researchers

- **The D-Trp<sup>11</sup> modification is a validated strategy for enhancing peptide stability.** The primary documented advantage of [D-Trp<sup>11</sup>]-Neurotensin is its increased resistance to enzymatic breakdown compared to the native peptide [3]. This makes it a valuable tool for *in vivo* studies where long-lasting effects are desired.
- **It is a functionally active ligand.** The analog retains the ability to activate neurotensin receptor-mediated signaling, as evidenced by its effects on locomotor activity [4].
- **Recent research has built upon this scaffold.** The D-Trp<sup>11</sup> substitution has been incorporated into more advanced, second-generation analogs like CR-01-64. This macrocyclic peptide demonstrates the potential of this modification when combined with other engineering approaches to achieve high receptor subtype selectivity (NTS2) and superior pharmacokinetic profiles [2].

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## References

1. Unravelling the mechanism of neurotensin recognition by ... [nature.com]
2. Pharmacodynamic and pharmacokinetic profiles of a ... [sciencedirect.com]
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4. Locomotor sensitization to [D-Trp(11)]neurotensin after ... [pubmed.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)